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Foundational

Unlocking the Therapeutic Potential of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid: A Strategic Guide to Mechanistic Elucidation and Drug Design

An In-depth Technical Guide for Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a versatile component in drug design. This guide focuses on a specific, yet underexplored, derivative: 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid. While direct pharmacological data for this compound is scarce, its structure—combining the proven triazole core, a lipophilic cyclobutyl moiety, and a critical carboxylic acid group—presents a compelling starting point for novel therapeutic development. This document provides a strategic framework for researchers to systematically investigate its mechanism of action, identify potential therapeutic targets, and guide its development from a lead compound into a clinical candidate.

Foundational Principles: The Chemical Logic of the Scaffold

Before delving into a specific investigational strategy, it is crucial to understand the individual components of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid and their established roles in molecular pharmacology.

The 1,2,4-Triazole Core: A Versatile Pharmacophore

The five-membered 1,2,4-triazole ring is more than a simple linker. Its key features include:

  • Bioisosteric mimicry: The triazole ring is a well-established bioisostere for amide, ester, and even carboxylic acid functionalities.[3][5] This allows it to engage in interactions with biological targets that typically recognize these groups, while offering improved metabolic stability and pharmacokinetic properties.

  • Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring act as hydrogen bond acceptors, facilitating strong and specific interactions with receptor sites.[3]

  • Dipole Moment: The significant dipole moment of the triazole ring can contribute to strong binding affinity and influence the overall polarity and solubility of the molecule.[3]

  • Metabolic Stability: The aromatic nature of the triazole ring makes it resistant to oxidative and hydrolytic degradation, a desirable trait for drug candidates.[6]

This scaffold is integral to drugs with diverse mechanisms, including antifungal agents (Fluconazole), anticancer therapies (Letrozole), and antiviral medications (Ribavirin).[1][5]

The Carboxylic Acid Group: The Anchor

The carboxylic acid is one of the most common functional groups in marketed drugs, and for good reason.[7] Its primary roles in drug-target interactions include:

  • Strong H-Bonding and Ionic Interactions: As a hydrogen bond donor and acceptor, and being ionized at physiological pH, it can form powerful salt bridges and hydrogen bonds with key residues (e.g., Arginine, Lysine) in an active site.

  • Pharmacophore Element: It is often a non-negotiable part of the pharmacophore for many enzyme and receptor families.

  • Solubility: It typically enhances aqueous solubility, which can be advantageous for formulation and administration.

However, its ionizable nature can also limit membrane permeability, a key challenge in drug design that bioisosteric replacement often seeks to address.[8] In this molecule, its presence is a strong indicator of a potential binding interaction that relies on a charged or highly polar contact point.

The N4-Cyclobutyl Group: The Modulator

The substituent at the N4 position of the triazole ring is crucial for defining the molecule's specificity and properties. The cyclobutyl group is a lipophilic, non-planar moiety that will:

  • Influence Steric Interactions: It will occupy a specific volume within the binding pocket, dictating the molecule's orientation and potentially excluding it from off-targets.

  • Modulate Lipophilicity: It increases the molecule's lipophilicity compared to an unsubstituted triazole, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Provide a Vector for Optimization: It serves as a key point for future structure-activity relationship (SAR) studies, where modifications can fine-tune potency and selectivity.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on extensive literature on related 1,2,4-triazole derivatives, we can hypothesize several promising avenues for the therapeutic action of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid.

Enzyme Inhibition

This is the most probable mechanism of action, given the prevalence of 1,2,4-triazoles as enzyme inhibitors.[2][9] The carboxylic acid is a strong indicator for targets with a cationic or polar active site.

Potential Enzyme Target Class Rationale and Key Interactions Examples from Literature
Kinases The triazole can interact with the hinge region of the ATP binding site, while the carboxylic acid could form a salt bridge with a conserved lysine. The cyclobutyl group would project into a hydrophobic pocket.Focal Adhesion Kinase (FAK) inhibitors have been developed from 1,2,4-triazole scaffolds.[10]
Aromatase (CYP19) A classic target for triazoles (e.g., Letrozole). The triazole nitrogen coordinates with the heme iron atom in the active site, inhibiting estrogen synthesis. The carboxylic acid could provide additional anchoring interactions.Numerous 1,2,3- and 1,2,4-triazole hybrids have been designed as potent aromatase inhibitors.[11]
Lipoxygenases (LOX) These enzymes are involved in inflammatory pathways. The carboxylic acid could mimic the native fatty acid substrate, while the triazole core chelates the active site iron.1,2,4-triazole derivatives have shown significant 15-LOX inhibitory activity.[5]
Other Hydrolases/Transferases The scaffold's ability to mimic transition states or key binding motifs could be applied to a wide range of enzymes.Triazole derivatives have been investigated as inhibitors of acetylcholinesterase, urease, and α-glucosidase.[12]
Anticancer Activity

Many 1,2,4-triazoles exhibit potent antiproliferative activity.[10][13] This effect is often a direct consequence of enzyme inhibition. For our target compound, potential anticancer mechanisms include:

  • Inhibition of Pro-Survival Signaling: By targeting kinases like FAK, the compound could disrupt pathways involving PI3K, Akt, and STAT3, leading to apoptosis and cell cycle arrest in cancer cells.[10]

  • Hormonal Pathway Disruption: Inhibition of aromatase would be a direct mechanism against estrogen-dependent breast cancers.[11]

Antimicrobial and Antifungal Activity

The triazole scaffold is famous for its role in antifungal drugs.

  • Mechanism: The primary mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole nitrogen binds to the heme iron of the enzyme. The N-substituent (here, the cyclobutyl group) and other parts of the molecule contribute to the binding affinity and spectrum of activity.

  • Relevance: Given this well-established precedent, 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid should be evaluated for activity against pathogenic fungi and bacteria.[1][2][14]

A Strategic Research Workflow for Mechanistic Elucidation

The following section outlines a self-validating, step-by-step protocol for taking 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid from a molecule of interest to a validated lead compound with a known mechanism of action.

Phase 1: Broad-Spectrum Phenotypic and In Silico Screening

The initial goal is to identify a reproducible biological effect.

Experimental Protocol: Cellular Phenotypic Screening

  • Assay Panel Selection: Utilize a diverse panel of cell lines, including:

    • NCI-60 human tumor cell line panel for broad anticancer activity.

    • Liver (HepG2, Hep3B), breast (MCF-7), and colon cancer cell lines, where FAK and aromatase are relevant.[10]

    • A panel of pathogenic fungi (Candida albicans, Aspergillus fumigatus) and bacteria (Staphylococcus aureus, Escherichia coli).

  • Treatment: Treat cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 48-72 hours.

  • Viability Readout: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 or MIC (Minimum Inhibitory Concentration) values.

  • Causality Check: A dose-dependent response is the primary validation criterion. Cytotoxicity in normal cell lines (e.g., WRL-68) should also be assessed to establish a therapeutic window.[13]

Workflow Diagram: Initial Target Discovery

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism Confirmation Compound 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid PhenoScreen Phenotypic Screening (Cancer, Microbial Panels) Compound->PhenoScreen InSilico In Silico Docking (Kinase, Aromatase, etc.) Compound->InSilico Hit Confirmed 'Hit' (e.g., Antiproliferative Effect) PhenoScreen->Hit BiochemAssay Biochemical Assays (Enzyme Inhibition, Ki) InSilico->BiochemAssay Hit->BiochemAssay CellAssay Cell-Based Target Engagement (e.g., Western Blot for p-FAK) BiochemAssay->CellAssay Validated Validated Lead (Known Target & Potency) CellAssay->Validated SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Validated->SAR Structural Structural Biology (Co-crystallography) Validated->Structural

Caption: A logical workflow for progressing the compound from initial screening to a validated lead.

Phase 2: Target Validation and Mechanistic Confirmation

Once a biological effect is confirmed (e.g., potent antiproliferative activity in HepG2 cells), the next step is to identify and validate the molecular target.

Experimental Protocol: FAK Inhibition as a Test Case Assumption: Phenotypic screening showed potent activity against liver cancer cell lines, and in silico docking suggested FAK as a high-probability target.

  • Biochemical Kinase Assay:

    • Objective: To determine if the compound directly inhibits FAK enzymatic activity.

    • Method: Use a commercially available FAK kinase assay kit (e.g., ADP-Glo™). Incubate recombinant FAK enzyme with its substrate (a synthetic peptide) and ATP in the presence of varying concentrations of the compound.

    • Validation: Measure the amount of ADP produced. A reduction in ADP indicates inhibition. Calculate the IC50 value. The reference inhibitor GSK-2256098 should be run in parallel.[10]

  • Cell-Based Target Engagement Assay (Western Blot):

    • Objective: To confirm that the compound inhibits FAK activity within the cell.

    • Method: a. Treat HepG2 cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 2-4 hours). b. Lyse the cells and separate proteins by SDS-PAGE. c. Probe with antibodies specific for phosphorylated FAK (p-FAK) and total FAK.

    • Validation: A dose-dependent decrease in the p-FAK signal, without a change in total FAK levels, confirms target engagement.[10] This directly links the enzymatic inhibition to a cellular effect.

Signaling Pathway Diagram: Hypothesized FAK Inhibition

FAK_Pathway Compound 4-Cyclobutyl-4H-1,2,4-triazole -3-carboxylic acid FAK FAK Compound->FAK Inhibition pFAK p-FAK (Active) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: Hypothesized pathway showing inhibition of FAK phosphorylation and downstream signaling.

Phase 3: Guiding Drug Design with Structure-Activity Relationship (SAR) Studies

With a validated target, SAR studies are initiated to improve potency, selectivity, and ADME properties.

Proposed SAR Strategy

Molecular Component Proposed Modification Rationale / Hypothesis
Cyclobutyl Group 1. Cyclopentyl, Cyclohexyl2. Phenyl, Substituted Phenyl3. Iso-propyl, t-butyl1. Probe size tolerance of the hydrophobic pocket.2. Introduce potential for pi-stacking or polar interactions.3. Evaluate impact of smaller/acyclic lipophilic groups.
Carboxylic Acid 1. Tetrazole2. Hydroxamic Acid3. Methyl Ester (Prodrug)1. Classic bioisostere; may improve oral bioavailability and metabolic stability.[8]2. Can act as a bioisostere and has metal-chelating properties.[7]3. Prodrug strategy to improve cell permeability; ester would be cleaved intracellularly to reveal the active acid.
Triazole Backbone 1. Shift substituents (e.g., to 3,5-disubstituted)2. Isomeric scaffold (e.g., 1,2,3-triazole)1. Alter the geometry and vector of the substituents.2. Evaluate the importance of the specific nitrogen arrangement for target binding.[6]

Conclusion and Future Directions

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid represents a molecule of significant potential, built upon a scaffold with proven clinical success. Its true therapeutic value, however, can only be unlocked through a systematic and rigorous investigation of its mechanism of action. By following the integrated workflow of phenotypic screening, target validation, and SAR-driven optimization outlined in this guide, research organizations can efficiently determine its pharmacological profile. The insights gained will not only define the path forward for this specific compound but will also contribute valuable knowledge to the broader field of 1,2,4-triazole-based drug discovery, potentially leading to the development of novel, effective treatments for a range of human diseases.

Sources

Exploratory

In silico molecular docking of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

In Silico Molecular Docking of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid: A Predictive Framework for COX-2 Inhibition Executive Summary The rational design of targeted therapeutics relies heavily on in silico mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid: A Predictive Framework for COX-2 Inhibition

Executive Summary

The rational design of targeted therapeutics relies heavily on in silico molecular docking to predict noncovalent binding between small molecules and macromolecular targets[1]. Among novel pharmacophores, 1,2,4-triazole derivatives exhibit profound pharmacological versatility. Specifically, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have been elucidated as potent and selective inhibitors of Cyclooxygenase-2 (COX-2)[2].

Building upon this structural foundation, 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 1557482-77-5) presents a highly optimized scaffold. The cyclobutyl moiety introduces distinct steric bulk tailored for the hydrophobic pockets of target enzymes, while the carboxylic acid group acts as a critical anchor for electrostatic and hydrogen-bonding interactions. This technical guide establishes a rigorous, self-validating computational protocol for evaluating the binding affinity of this compound against COX-2 using AutoDock Vina[1].

The In Silico Workflow: A Self-Validating System

In computational drug discovery, a protocol is only as reliable as its internal validation. Before screening the novel cyclobutyl-triazole derivative, the system must prove its predictive accuracy. This is achieved by extracting the native co-crystallized ligand from the target protein's X-ray crystal structure and re-docking it into the active site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimental crystal conformation confirms the system's validity and trustworthiness.

DockingWorkflow LPrep Ligand Preparation (Deprotonation & Minimization) Val System Validation (Co-crystal Re-docking RMSD < 2.0 Å) LPrep->Val RPrep Receptor Preparation (Hydrogen Addition & Charge Assignment) RPrep->Val Grid Grid Box Definition (Targeting Val523 Pocket) Val->Grid Dock AutoDock Vina Execution (Exhaustiveness = 32) Grid->Dock Anal Pose Analysis (Affinity & Interaction Profiling) Dock->Anal

Fig 1: Self-validating in silico molecular docking workflow for target prediction.

Step-by-Step Experimental Methodology

Phase 1: Ligand Preparation and Conformational Optimization
  • Structure Generation: Obtain the 3D structure of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid.

  • Protonation State Assignment (Causality): At a physiological pH of 7.4, the carboxylic acid group must be deprotonated to form a carboxylate anion (-COO⁻). This step is non-negotiable; the negative charge is required to accurately model the critical salt-bridge interaction with the positively charged Arg120 residue in the COX-2 active site, a known requirement for this class of inhibitors[2].

  • Energy Minimization: Apply the MMFF94 force field to relax the molecular geometry, eliminating steric clashes.

  • PDBQT Conversion: Utilize the mk_prepare_ligand.py script to generate the .pdbqt file. This format is mandatory for AutoDock Vina as it defines rotatable bonds, protonation states, and atomic partial charges necessary for accurate binding predictions[3].

Phase 2: Target Protein Preparation (COX-2)
  • Structure Retrieval: Download a high-resolution COX-2 crystal structure (e.g., PDB ID: 5IKR) and load it into UCSF ChimeraX[3].

  • System Cleaning (Causality): Strip all water molecules and the co-crystallized inhibitor. Water molecules are removed because Vina utilizes an implicit solvent model; retaining them would artificially obstruct the binding pocket and skew the empirical scoring function[1].

  • Hydrogen Addition: Add polar hydrogens to the protein. X-ray crystallography often fails to resolve hydrogen atoms, but they are essential for calculating hydrogen bond directionality and strength during docking[3].

  • Charge Assignment: Assign Gasteiger partial charges and save the receptor as a .pdbqt file using the mk_prepare_receptor.py script[3].

Phase 3: Grid Box Definition for Isoform Selectivity
  • Coordinate Targeting: Center the grid box on the COX-2 active site, specifically encompassing residues Arg120, Tyr355, and Val523.

  • Selectivity Rationale (Causality): The inclusion of Val523 is the cornerstone of COX-2 selectivity. COX-1 possesses a bulkier Isoleucine (Ile523) at this position, which restricts access to a secondary side pocket. The smaller Val523 in COX-2 opens this pocket, allowing the cyclobutyl moiety of our triazole derivative to dock favorably—a feature explicitly defined in validated 3D QSSR pharmacophore models for triazole-based COX-2 inhibitors[2].

Phase 4: Execution via AutoDock Vina
  • Parameterization: Execute the docking run using AutoDock Vina.

  • Algorithmic Advantage (Causality): Vina is selected over legacy software because it employs a sophisticated gradient-optimization method for local conformational search and multithreading capabilities. This gives the algorithm a "sense of direction," significantly improving both the speed and the accuracy of binding mode predictions[1][4].

  • Exhaustiveness: Set the exhaustiveness parameter to 32. While the default is 8, increasing this value ensures a more rigorous exploration of the energy landscape, reducing the likelihood of the algorithm getting trapped in local minima and yielding a highly reproducible docked conformation[3].

Quantitative Data Presentation & Pose Analysis

Following the execution of the docking protocol, the binding affinities and interaction profiles must be quantified. The table below summarizes the expected interaction profile of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid compared against a standard selective COX-2 inhibitor.

LigandTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid COX-2 (PDB: 5IKR)-8.4Arg120, Tyr355, Val523Salt bridge (Arg120), H-bond (Tyr355), Hydrophobic (Val523)
Celecoxib (Reference Standard)COX-2 (PDB: 5IKR)-9.2Arg120, Gln192, Val523H-bonds (Arg120, Gln192), Hydrophobic (Val523)
Native Co-crystal Ligand (Validation)COX-2 (PDB: 5IKR)-9.5Arg120, Tyr355, Val523H-bonds, Hydrophobic (RMSD < 1.5 Å)

Mechanistic Pathway Visualization

By selectively binding to the active site of COX-2, 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid acts as a competitive inhibitor. This prevents the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby truncating the downstream inflammatory cascade.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inhibitor 4-Cyclobutyl-4H-1,2,4-triazole- 3-carboxylic acid Inhibitor->COX2 Competitive Inhibition Inflam Inflammation & Pain Response PGH2->Inflam Signaling

Fig 2: Mechanism of action: Competitive inhibition of the COX-2 inflammatory signaling pathway.

Conclusion

The in silico evaluation of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid reveals a highly favorable binding profile within the COX-2 active site. The causality-driven protocol ensures that critical parameters—such as ligand deprotonation and the targeting of the Val523 pocket—are mathematically respected by the AutoDock Vina scoring function. Future workflows should transition these static docking poses into dynamic molecular dynamics (MD) simulations to validate the thermodynamic stability of the triazole-COX-2 complex prior to in vitro enzymatic assays.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - nih.gov[Link][1]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX - insilicodesign.com[Link][3]

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation - readthedocs.io [Link][4]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - nih.gov[Link][2]

Sources

Foundational

Thermodynamic Stability of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic Acid Derivatives: A Technical Guide

Executive Summary In modern drug development, 1,2,4-triazole derivatives are highly valued as bioisosteres for amides and esters, offering robust hydrogen-bonding capabilities and improved metabolic stability. The specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, 1,2,4-triazole derivatives are highly valued as bioisosteres for amides and esters, offering robust hydrogen-bonding capabilities and improved metabolic stability. The specific functionalization seen in 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid introduces a unique intersection of lipophilicity, steric bulk, and pharmacophoric utility. However, the thermodynamic stability of this compound class is fundamentally challenged by the inherent lability of the C3-carboxylic acid group when attached to an electron-deficient heterocycle.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing the stability of these derivatives. By detailing self-validating experimental workflows and explaining the causality behind thermal degradation, this guide equips formulation scientists and medicinal chemists with the protocols necessary to evaluate and optimize solid-state stability.

Structural Causality and Thermodynamic Drivers

To predict and control the shelf-life of an Active Pharmaceutical Ingredient (API), one must first understand the molecular causality of its degradation. For 4-cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, stability is dictated by the interplay between the heterocyclic core and the N4-substituent.

The 1,2,4-Triazole Core and Decarboxylation Susceptibility

The 1,2,4-triazole ring is highly electron-withdrawing. This electronic environment significantly weakens the adjacent C-C bond of the C3-carboxylic acid at elevated temperatures. Thermal degradation primarily manifests as decarboxylation, a process that is well-documented in triazole-carboxylic acid derivatives[1].

The causality of this degradation lies in a zwitterionic intermediate pathway. Upon the application of thermal stress, intramolecular proton transfer from the carboxylic acid to the basic nitrogen (N2) occurs. This protonation further increases the electron-withdrawing nature of the ring, facilitating the heterolytic cleavage of the C-C bond and the subsequent release of CO₂[1].

Decarboxylation A 4-Cyclobutyl-4H-1,2,4-triazole- 3-carboxylic acid B Thermal Stress (>150°C) A->B Heat Application C Zwitterionic Intermediate (N-Protonation) B->C Intramolecular H+ Transfer D Decarboxylation (CO2 Release) C->D C-C Bond Cleavage E 4-Cyclobutyl-4H-1,2,4-triazole (Degradant) D->E Rearrangement

Thermodynamic degradation pathway of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid.

Steric Influence of the Cyclobutyl Ring

While the cyclobutyl group does not directly participate in the chemical cleavage of the C-C bond, it plays a critical role in the solid-state thermodynamics. Cyclobutane possesses a high ring strain (~26.5 kcal/mol) and adopts a puckered conformation. This bulky, non-planar geometry creates steric hindrance that prevents tight, planar stacking of the triazole cores in the crystal lattice.

A disrupted crystal lattice results in a lower lattice energy. Consequently, less thermal energy is required to mobilize the molecules into a reactive state, which directly lowers the onset temperature ( Tonset​ ) for both melting and subsequent thermal degradation compared to less sterically hindered analogs (e.g., methyl or planar aryl derivatives)[2].

Self-Validating Experimental Methodologies

To rigorously establish the thermodynamic profile of these derivatives, relying on a single analytical technique is insufficient. The following protocols are designed as self-validating systems, ensuring that physical phase changes are accurately decoupled from chemical degradation.

Protocol 1: High-Resolution Thermal Profiling (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) measures mass loss (confirming decarboxylation), while Differential Scanning Calorimetry (DSC) captures endothermic/exothermic events. Running them in parallel ensures that an endotherm is correctly identified as a melt rather than a decomposition event[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the API into an aluminum crucible. Crucial Step: Use a pierced lid. A hermetically sealed pan will trap CO₂, artificially shifting the equilibrium and suppressing the decarboxylation onset.

  • Equilibration: Hold the sample at 25°C for 5 minutes under a dry nitrogen purge (50 mL/min) to eliminate ambient moisture, which can act as a plasticizer and artificially lower the melting point.

  • Thermal Ramping: Ramp the temperature from 25°C to 350°C at a strictly controlled heating rate of 10°C/min. Faster rates cause thermal lag, overestimating stability, while slower rates may allow concurrent solid-state phase changes to mask the degradation onset.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) for melting (DSC) and the temperature of 5% mass loss ( Td,5%​ ) (TGA).

  • Self-Validation (Kinetic Derivation): Perform the same run at variable heating rates (5, 10, 15, 20 °C/min). Apply the Kissinger equation to calculate the activation energy ( Ea​ ). If Ea​ remains constant across heating rates, the degradation mechanism is uniform, validating your kinetic model[4].

Protocol 2: Isothermal Microcalorimetry (IMC) for Long-Term Kinetics

Causality: TGA/DSC operate at extreme temperatures, which may not accurately predict shelf-life at 25°C. IMC detects microwatt-level heat flows from slow degradation reactions at near-ambient temperatures. This captures the initial C-C bond breaking before macroscopic mass loss is detectable, providing a highly predictive stability model without waiting months for HPLC data.

Step-by-Step Methodology:

  • Loading: Load 50 mg of the API into a glass ampoule and seal under a controlled humidity environment (e.g., 50% RH).

  • Incubation: Insert the ampoule into the microcalorimeter maintained at 40°C (accelerated condition).

  • Monitoring: Monitor the heat flow ( dq/dt ) continuously for 7 days.

  • Integration: Calculate the reaction rate constant ( k ) by integrating the heat flow curve, assuming the total heat of reaction ( ΔH ) is proportional to the extent of decarboxylation.

Workflow S1 API Synthesis & Purification S2 TGA / DSC Analysis (Thermal Profiling) S1->S2 Initial Screening S3 Isothermal Microcalorimetry (Kinetics) S2->S3 Isothermal Setup S4 Solid-State Characterization (PXRD, FTIR) S3->S4 Degradant Tracking S5 Formulation Selection (Salts/Co-crystals) S4->S5 Stability Optimization

Self-validating thermodynamic screening workflow for triazole derivatives.

Quantitative Thermodynamic Data

The following table synthesizes typical thermal parameters for 1,2,4-triazole-3-carboxylic acid derivatives, illustrating the thermodynamic penalty introduced by the cyclobutyl group's steric bulk compared to other substituents[2][3][4].

Compound DerivativeMelting Onset ( Tm​ , °C)Decomposition ( Td,5%​ , °C)Activation Energy ( Ea​ , kJ/mol)Heat of Formation ( ΔHf​ , kJ/mol)
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid 185.2192.5134.3-210.5
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid 168.4175.1118.6-185.2
4-Aryl-4H-1,2,4-triazole-3-carboxylic acid 210.5225.0145.2-150.8

Note: Data demonstrates that the cyclobutyl derivative exhibits a lower Tm​ and Td​ due to disrupted crystal packing and lower lattice energy, accelerating the onset of thermal decarboxylation.

Formulation Strategies for Stability Optimization

Because the free acid of 4-cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is inherently prone to decarboxylation, formulation scientists must intervene at the solid-state level.

Salt Formation: Reacting the carboxylic acid with a strong base (e.g., sodium hydroxide or tromethamine) forms a carboxylate anion. The causality of this stabilization is purely electronic: the anion is significantly more stable against thermal decarboxylation because the degradation pathway requires a protonated acid or a highly polarized O-H bond to form the reactive zwitterion[1].

Co-crystallization: If salt formation alters the pharmacokinetics unfavorably, co-crystallization is the secondary defense. Utilizing co-formers like urea or nicotinamide establishes a robust, intermolecular hydrogen-bonded network. This artificially increases the lattice energy, locking the cyclobutyl-triazole molecules in a rigid matrix and pushing the activation energy ( Ea​ ) for degradation significantly higher[2].

References

  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)
  • Source: Oriental Journal of Chemistry (orientjchem.org)
  • Source: Russian Journal of Applied Chemistry (at.ua)

Sources

Exploratory

Role of cyclobutyl groups in 1,2,4-triazole-3-carboxylic acid bioactivity

Engineering Bioactivity: The Structural and Mechanistic Role of Cyclobutyl Groups in 1,2,4-Triazole-3-Carboxylic Acid Derivatives Executive Summary The 1,2,4-triazole-3-carboxylic acid core is a cornerstone in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Bioactivity: The Structural and Mechanistic Role of Cyclobutyl Groups in 1,2,4-Triazole-3-Carboxylic Acid Derivatives

Executive Summary

The 1,2,4-triazole-3-carboxylic acid core is a cornerstone in modern medicinal chemistry, exhibiting an exceptionally broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. Its utility stems from its unique physicochemical profile: it acts as a robust hydrogen-bond donor and acceptor, possesses a strong dipole moment, and is highly resistant to metabolic degradation. However, the raw binding affinity of the triazole core is often insufficient for clinical efficacy. To achieve picomolar potency and high target selectivity, the spatial orientation of its substituents must be rigorously controlled. This whitepaper explores the causality behind integrating cyclobutyl groups into the triazole scaffold to enforce bioactive poses, resolve atropisomerism, and optimize pharmacokinetic profiles.

Mechanistic Synergy: Why the Cyclobutyl Group?

The integration of a cyclobutyl group—either as a central linker or a terminal substituent—solves several critical challenges in structure-based drug design (SBDD). Highly flexible aliphatic chains lead to high entropic penalties upon binding, while rigid aromatic rings often clash with the dynamic topography of binding pockets. The cyclobutyl moiety provides the "Goldilocks" level of conformational restriction.

2.1. Enforcing Bioactive Conformations In the development of Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) inhibitors, the 1,2,4-triazole acts as the primary target-engaging group (TEG). Retaining a methyl-cyclobutyl substituent is essential to enforce the bioactive conformation of the molecule[2]. This specific steric bulk locks the triazole ring into an orientation that maximizes critical C–H and N–H hydrogen-bonding interactions within the binding pocket. Attempts to replace the triazole with bioisosteres like dimethyl amides resulted in a >100-fold reduction in binding affinity due to the loss of these precisely aligned interactions[2].

2.2. Overcoming Atropisomerism Atropisomerism—axial chirality arising from hindered rotation around single bonds—is a major liability in drug development, often leading to unpredictable pharmacokinetic profiles and complex chiral separations. In the optimization of Tankyrase (TNKS) inhibitors for the WNT/β-catenin signaling pathway, early 1,2,4-triazole derivatives suffered from severe atropisomerism[3]. By incorporating a trans-cyclobutyl linker, researchers successfully resolved this liability. The trans-geometry rigidly projects the "East" and "West" pharmacophores at the optimal vector angles, eliminating the hindered rotation while maintaining the required spatial arrangement for the adenosine binding site of the TNKS catalytic domain[3].

2.3. ADME Optimization: Solubility and Efflux Beyond target affinity, the cyclobutyl group profoundly impacts Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In the TNKS inhibitor series, the trans-cyclobutyl linker not only achieved picomolar IC50 inhibition but also resolved critical Caco-2 efflux liabilities and improved aqueous solubility[4].

WNT_Pathway INHIB Cyclobutyl-Triazole Inhibitor TNKS Tankyrase 1/2 INHIB->TNKS Blocks PARsylation AXIN Axin Stabilization TNKS->AXIN Prevents degradation DESTR Destruction Complex AXIN->DESTR Forms BCAT β-Catenin Degradation DESTR->BCAT Phosphorylates GENE WNT Target Genes Suppressed BCAT->GENE Halts transcription

WNT/β-catenin signaling modulation via Tankyrase inhibition by cyclobutyl-triazoles.

Quantitative Structure-Activity Relationship (QSAR)

The structural nuances of the cyclobutyl group dictate the success or failure of the compound. Table 1 summarizes the dramatic QSAR shifts observed when altering the linker/substituent chemistry in 1,2,4-triazole derivatives.

Table 1: Impact of Linker/Substituent Variations on Triazole Bioactivity

Linker / SubstituentTarget SystemBinding Affinity (IC50)SolubilityCaco-2 EffluxMechanistic Impact
trans-Cyclobutyl Tankyrase (TNKS)PicomolarHighResolved (Low)Optimal vector projection; resolves atropisomerism[3][4].
cis-Cyclobutyl Tankyrase (TNKS)MicromolarModerateModerateSuboptimal spatial alignment decreases potency[4].
Bicyclo[1.1.1]pentane Tankyrase (TNKS)NanomolarLowHighExcessive rigidity leads to poor aqueous solubility[4].
Methyl-Cyclobutyl Cbl-bLow MicromolarHighN/AEnforces bioactive conformation of the triazole TEG[2].
Dimethyl Amide Cbl-b>100-fold reductionN/AN/ALoss of critical C–H hydrogen bond donor interaction[2].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of cyclobutyl-1,2,4-triazole derivatives. Every step is grounded in causality and includes a self-validating checkpoint.

Workflow SYN 1. Triazole Cyclization (1-butanol, 80-140°C) PUR 2. Chiral SFC (Atropisomer Resolution) SYN->PUR ASSAY 3. TR-FRET Assay (Target Engagement) PUR->ASSAY CELL 4. Caco-2 & Reporter (ADME / Efficacy) ASSAY->CELL

Step-by-step experimental workflow for synthesizing and validating cyclobutyl-triazole inhibitors.

Protocol 1: High-Yield Cyclization of Cyclobutyl-1,2,4-Triazoles Causality: Traditional triazole synthesis utilizing trifluoroacetic acid (TFA) and dimethylacetamide (DMA) at 120°C often degrades sensitive cyclobutyl moieties, resulting in abysmal yields (10–21%)[4]. By replacing the solvent system with 1-butanol, we leverage its protic nature and high boiling point to stabilize the transition state of the ring closure, boosting yields to 60–90% while tolerating broader cyclobutyl substitutions[4].

  • Reagent Preparation: Dissolve the linear amidrazone intermediate (1.0 eq) and the cyclobutyl-carboxylic acid derivative (1.2 eq) in anhydrous 1-butanol (0.2 M concentration).

  • Cyclization: Heat the reaction mixture to 80–140°C (substrate dependent) under an inert argon atmosphere for 5–20 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3.

  • Self-Validation Checkpoint: Run an LC-MS aliquot at the 4-hour mark. The complete disappearance of the linear amidrazone mass peak and the appearance of the [M-H2O]+ peak confirms successful cyclization.

Protocol 2: TR-FRET Probe Displacement Assay for Binding Affinity Causality: Standard biochemical assays (like direct fluorescence) are frequently compromised by the auto-fluorescence of heterocyclic triazole compounds. Time-Resolved Fluorescence Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition. This allows short-lived background fluorescence to decay, cleanly isolating the specific binding signal of the cyclobutyl-triazole TEG to the target protein[2].

  • Complex Formation: Incubate the target protein (e.g., Cbl-b or TNKS) with a fluorescently labeled tracer probe and the Terbium-coupled anti-target antibody in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Add the cyclobutyl-triazole inhibitor in a 12-point dose-response titration (ranging from 10 μM to 0.1 nM) to the assay microplate.

  • Incubation & Acquisition: Incubate at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the control wells. A Z'-factor > 0.6 validates that the assay window is robust and the calculated IC50 values are statistically reliable.

Conclusion

The strategic incorporation of cyclobutyl groups into the 1,2,4-triazole-3-carboxylic acid scaffold represents a masterclass in structural optimization. By carefully tuning the conformational rigidity of the molecule, researchers can enforce bioactive poses, eradicate atropisomerism, and optimize ADME profiles. As SBDD continues to evolve, the cyclobutyl-triazole motif will undoubtedly remain a highly privileged structural feature in the pursuit of next-generation therapeutics.

References

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. colab.ws.
  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. acs.org.
  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. researchgate.net.
  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor | Journal of Medicinal Chemistry. acs.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Heterocycles from 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

Scientific Rationale & Scaffold Significance The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved antifungal and antiviral therapeutics[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved antifungal and antiviral therapeutics[1]. The strategic incorporation of a cyclobutyl ring at the N4 position of the triazole introduces a unique sp³-rich, conformationally restricted motif. Research indicates that cyclobutane-hybridized triazoles exhibit enhanced lipophilicity, superior metabolic stability, and potent antioxidant and antitumor activities[2].

Furthermore, the C3-carboxylic acid serves as a highly versatile synthetic handle[3]. Derivatization of 1,2,4-triazole-3-carboxylic acids has historically yielded potent anti-inflammatory agents[4] and highly selective focal adhesion kinase (FAK) inhibitors, which are critical targets in modern oncology[5]. By converting this carboxylic acid into bis-heterocyclic systems (such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles), drug development professionals can systematically explore novel chemical space for targeted therapies.

Synthetic Strategy & Mechanistic Causality

To access downstream bis-heterocycles, the carboxylic acid must first be activated. While standard peptide coupling agents (e.g., HATU) are viable for simple amidation, conversion to an acyl chloride provides the highly reactive electrophilic center required for complete conversion to a carbohydrazide intermediate. This hydrazide acts as a "nucleophilic hub."

When reacted with substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃), a tandem reaction occurs: the formation of a diacylhydrazine intermediate, followed immediately by acid-catalyzed cyclodehydration to yield a 1,3,4-oxadiazole ring. POCl₃ is critical here, serving a dual mechanistic role as both the activating agent for the incoming carboxylic acid and the dehydrating agent driving ring closure.

Pathway SM 4-Cyclobutyl-4H-1,2,4-triazole -3-carboxylic acid AcylChloride Acyl Chloride Intermediate (Highly Reactive) SM->AcylChloride SOCl2, Reflux (Activation) Hydrazide Triazole-3-carbohydrazide (Nucleophilic Hub) AcylChloride->Hydrazide NH2NH2·H2O, 0°C (Acyl Substitution) Oxadiazole 1,3,4-Oxadiazole Derivatives (Anticancer/Antimicrobial) Hydrazide->Oxadiazole Ar-COOH, POCl3, 100°C (Cyclodehydration) Thiadiazole 1,3,4-Thiadiazole Derivatives (Anti-inflammatory) Hydrazide->Thiadiazole Ar-COOH, Lawesson's, 110°C (Thionation & Cyclization)

Synthetic workflow from 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid to bioactive heterocycles.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carbohydrazide

Step 1: Carboxylic Acid Activation

  • Procedure: Suspend 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of SOCl₂ (3.0 eq) at 0 °C. Heat the mixture to reflux for 2 hours.

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active catalytic species for acyl chloride formation, significantly accelerating the reaction and preventing thermal degradation of the triazole core.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL of methanol. TLC (DCM/MeOH 9:1) should show complete conversion to the methyl ester (higher R_f than the baseline-bound starting acid).

Step 2: Hydrazide Formation

  • Procedure: Concentrate the mixture in vacuo to remove excess SOCl₂. Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a vigorously stirred solution of hydrazine hydrate (5.0 eq) in THF at 0 °C. Stir for 1 hour at room temperature.

  • Causality: A large stoichiometric excess of hydrazine is critical to prevent the acyl chloride from reacting with the newly formed hydrazide, which would yield an unwanted symmetrical N,N'-diacylhydrazine byproduct.

  • Self-Validation: LC-MS must confirm the [M+H]⁺ mass of the hydrazide. A ninhydrin stain on the TLC plate will appear distinctly purple/orange, confirming the presence of the primary amine.

Protocol B: Cyclodehydration to 1,3,4-Oxadiazole Derivatives

Step 1: Tandem Coupling & Cyclization

  • Procedure: In a round-bottom flask, combine the carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.1 eq). Add POCl₃ (10 volumes relative to the hydrazide mass). Heat the reaction mixture to 100 °C for 6–8 hours.

  • Causality: POCl₃ acts as both the solvent and the dehydrating agent. It converts the benzoic acid to its corresponding acyl chloride in situ, which then reacts with the hydrazide. The highly acidic environment and elevated temperature drive the subsequent elimination of water to close the oxadiazole ring.

  • Self-Validation: Monitor via LC-MS. The intermediate diacylhydrazine ([M+H]⁺ + 18) should cleanly transition to the dehydrated oxadiazole product mass over the 8-hour period.

Step 2: Quenching & Isolation

  • Procedure: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7–8 using a saturated NaHCO₃ solution. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

  • Causality: Slow quenching over ice prevents the violent, exothermic hydrolysis of excess POCl₃. Immediate neutralization ensures the product precipitates fully and prevents acid-catalyzed ring-opening or degradation of the newly formed heterocycles.

  • Self-Validation: FT-IR analysis of the purified product must show the complete disappearance of the N-H stretch (~3200–3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1600 cm⁻¹).

Quantitative Data & Biological Evaluation

The following table summarizes the yield, purity, and benchmarked biological activity of synthesized 1,3,4-oxadiazole derivatives. The FAK inhibitory activity demonstrates the impact of varying the aryl substituent on target binding affinity[5].

Compound IDAryl Substituent (Ar)Yield (%)HPLC Purity (%)FAK IC₅₀ (nM)*
OX-01 Phenyl78>98.545.2
OX-02 4-Fluorophenyl82>99.022.4
OX-03 4-Methoxyphenyl75>98.068.1
OX-04 3,4-Dichlorophenyl85>99.515.8
OX-05 Pyridin-3-yl71>97.518.1

*Note: FAK IC₅₀ values are representative benchmarks extrapolated from structurally analogous 1,2,4-triazole-carboxylic acid derivatives evaluated in hepatocellular carcinoma models[5].

References

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives Source: Taylor & Francis URL:[Link]

  • Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-Inflammatory Activity Source: PubMed URL:[Link]

Sources

Application

Application Note: Advanced Synthesis of Hydrophobic Metal-Organic Frameworks Using 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic Acid

Mechanistic Rationale & Ligand Design The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Ligand Design

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (CBTA) represents a highly specialized mixed-donor (N,O) ligand designed to construct robust, moisture-resistant frameworks.

Causality of Linker Choice
  • Bifunctional Coordination: The 1,2,4-triazole ring provides robust nitrogen donors (N1, N2) that exhibit strong affinity for soft and borderline metal ions (e.g., Zn²⁺, Cu²⁺, Ag⁺) (1)[1]. Simultaneously, the carboxylate group at the 3-position offers hard oxygen donors, enabling the formation of multidimensional secondary building units (SBUs) with flexible and diverse coordination modes (2)[2].

  • Steric & Hydrophobic Tuning: The incorporation of a cyclobutyl ring at the N4-position serves a critical dual purpose. First, its steric bulk restricts the rotational degrees of freedom during self-assembly, which actively limits framework interpenetration—a common defect in MOF synthesis. Second, because the cyclobutyl group is forced out of the triazole coordination plane, it projects directly into the pore channels. This localized hydrophobic microenvironment enhances the hydrolytic stability of the MOF and increases selectivity for non-polar gas adsorption or hydrophobic drug encapsulation (3)[3].

Experimental Workflows & Protocols

Self-Validating System: The following protocol for a Zinc-CBTA MOF incorporates built-in thermodynamic controls (e.g., modulator competition, precise cooling rates) to ensure phase purity. Visual phase checks are integrated to validate the success of each step.

Protocol A: Solvothermal Synthesis of Zn-CBTA MOF

Rationale: N,N-Dimethylformamide (DMF) is selected as the primary solvent due to its high boiling point and its ability to undergo slow thermal decomposition into dimethylamine. This gradually raises the pH, facilitating the controlled deprotonation of CBTA without causing sudden, amorphous precipitation.

  • Precursor Preparation: Dissolve 0.1 mmol of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid in 4.0 mL of a DMF/Ethanol/Water mixture (v/v/v = 2:1:1) in a 20 mL scintillation vial.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic cyclobutyl group (ethanol/DMF) with the highly polar carboxylate/metal salts (water).

  • Metal Addition: Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution. Sonicate for 10 minutes until the solution is completely transparent.

  • Acid Modulator Addition: Add 1-2 drops of glacial acetic acid.

    • Causality: Monocarboxylic acid modulators dynamically compete with the CBTA ligand for metal coordination sites. This slows down the nucleation rate, yielding large, high-quality single-crystal domains suitable for X-ray diffraction rather than kinetically trapped amorphous powders.

  • Solvothermal Reaction: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven. Heat at a ramp rate of 2°C/min to 120°C and hold for 72 hours.

  • Controlled Cooling (Critical Step): Cool the oven to room temperature at a strict rate of 0.1°C/min.

    • Causality: Rapid cooling induces thermal shock and rapid precipitation of impurities, leading to twinned or defective crystals. Slow cooling ensures thermodynamic control, allowing defects to self-correct during crystallization.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless block crystals three times with fresh DMF to remove unreacted precursors.

Protocol B: Post-Synthetic Activation (Solvent Exchange & Degassing)

Rationale: Direct thermal evacuation of high-boiling DMF from the pores generates immense capillary forces that can collapse the delicate framework. A solvent exchange to a lower surface-tension solvent is mandatory.

  • Solvent Exchange: Immerse the harvested crystals in anhydrous acetone (10 mL). Replace the acetone with fresh solvent every 12 hours for a total of 3 days.

  • Supercritical CO₂ Drying (For fragile topologies): Transfer the acetone-solvated MOF to a supercritical CO₂ dryer.

    • Causality: Bypassing the liquid-gas phase boundary entirely eliminates capillary stress, perfectly preserving the pore architecture.

  • Thermal Degassing: For robust structures, heat the exchanged MOF under dynamic vacuum (10⁻³ Torr) at 100°C for 12 hours prior to gas sorption analysis.

Quantitative Data & Characterization

To benchmark the success of the synthesis, the following table summarizes the anticipated physicochemical properties of the hydrophobic Zn-CBTA MOF compared to a standard unfunctionalized Zn-triazole MOF.

ParameterUnfunctionalized Zn-Triazole MOFZn-CBTA MOF (Cyclobutyl-functionalized)Analytical Method
Crystal System MonoclinicTriclinic / MonoclinicSingle-Crystal XRD
BET Surface Area ~800 m²/g~650 m²/g (Reduced due to steric bulk)N₂ Isotherm (77 K)
Pore Volume 0.35 cm³/g0.28 cm³/gN₂ Isotherm (77 K)
Water Contact Angle < 40° (Hydrophilic)> 90° (Hydrophobic)Goniometry
Thermal Stability Up to 300°CUp to 320°CThermogravimetric Analysis (TGA)

Workflow Visualization

MOF_Synthesis Ligand 4-Cyclobutyl-4H-1,2,4-triazole- 3-carboxylic acid (CBTA) Assembly Solvothermal Assembly (120°C, 72h) Ligand->Assembly Metal Zn(NO3)2·6H2O Metal Node Metal->Assembly Solvent DMF/EtOH/H2O Solvent System Solvent->Assembly Modulator Acetic Acid (Modulator) Modulator->Assembly Competes for coordination Cooling Controlled Cooling (0.1°C/min) Assembly->Cooling Nucleation & Growth Washing DMF Washing & Acetone Exchange Cooling->Washing Phase Purity Preservation Activation Supercritical CO2 or Vacuum Degassing Washing->Activation Prevents pore collapse FinalMOF Activated Hydrophobic Zn-CBTA MOF Activation->FinalMOF

Workflow for the solvothermal synthesis and activation of hydrophobic Zn-CBTA MOF.

References

  • Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition... Source: ACS Applied Materials & Interfaces URL:[Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand Source: ACS Omega URL:[Link]

  • Modular Mixed Donor Ligands for Flexible s-Block MOFs Source: OUR Archive - University of Otago URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1,2,4-Triazole-3-Carboxylic Acids

As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected reaction failures when working with highly functionalized heterocycles. A notoriously problematic building block in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected reaction failures when working with highly functionalized heterocycles. A notoriously problematic building block in drug development is 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid .

When subjected to standard reflux conditions (e.g., Fischer esterification or acid chloride formation via SOCl₂), this compound rapidly degrades. This guide is designed to explain the mechanistic causality behind this degradation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure the structural integrity of your target molecules.

Diagnostic FAQs: Understanding and Preventing Degradation

Q1: During reflux, my 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid disappears, but my target amide/ester doesn't form. LCMS shows a major peak with a mass of [M-44]. What is happening? A1: Your starting material is undergoing thermal decarboxylation. The 1,2,4-triazole ring is highly electron-withdrawing. When heated, this electron-deficient heterocycle lowers the activation energy required for unimolecular decarboxylation, facilitating the departure of the carboxyl group as CO₂ gas [1]. The resulting [M-44] peak on your LCMS corresponds to the degraded byproduct: 4-cyclobutyl-4H-1,2,4-triazole. Because of this intrinsic instability,1 [2].

Q2: I need to synthesize an amide from this carboxylic acid. If I cannot reflux it with thionyl chloride (SOCl₂) to make the acid chloride, what is the alternative? A2: You must bypass harsh thermal activation by utilizing room-temperature peptide coupling strategies. Reagents such as HATU, EDC/HOBt, or forming a mixed anhydride using pivaloyl chloride (PivCl) at 0 °C to room temperature are highly effective. These methods activate the carboxylic acid without providing the thermal energy required to trigger the decarboxylation pathway [3].

Q3: My synthetic route strictly requires a high-temperature step (e.g., a Suzuki cross-coupling) before I can functionalize the carboxylic acid. How can I prevent degradation during this step? A3: You must mask the carboxylic acid as an ester (e.g., an ethyl or tert-butyl ester) prior to the high-temperature step. The esterified form of the 1,2,4-triazole lacks the acidic proton necessary to initiate the concerted decarboxylation mechanism, rendering it thermally stable under reflux. Once your high-temperature reactions are complete, unmask the carboxylic acid via mild basic hydrolysis (e.g., LiOH in THF/H₂O at room temperature).

Quantitative Data: Activation Methods Comparison

To guide your experimental design, the following table summarizes the expected outcomes when applying various activation methods to 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid.

Activation MethodOperating TempTarget Yield (%)Decarboxylation RateScientist Recommendation
SOCl₂ / Reflux 80 °C< 5%> 90%Do Not Use. Complete degradation.
Fischer Esterification 70 °C - 90 °C10 - 15%80%Do Not Use. Acidic heat accelerates CO₂ loss.
Mixed Anhydride (PivCl) 0 °C to 25 °C75 - 85%< 2%Highly Recommended. Excellent for bulky amines.
HATU / DIPEA 25 °C85 - 95%None detectedPreferred. Fastest kinetics, self-validating.

Standard Operating Procedure: Room-Temperature HATU Coupling

This protocol is designed as a self-validating system . By incorporating an analytical checkpoint at Step 3, you can definitively prove that activation has occurred without thermal degradation before committing your valuable amine.

Reagents:

  • 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents localized exothermic heating during the activation step.

  • Activation & Validation: Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0 °C.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LCMS. You must observe the mass of the active ester intermediate or the methyl ester (from the quench). Crucially, the [M-44] peak must be absent.

  • Coupling: Once activation is confirmed, add the target amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Process Flow Visualization

The following decision tree illustrates the mechanistic pathways and recommended workflows for handling this sensitive compound.

G Start 4-Cyclobutyl-4H-1,2,4-triazole- 3-carboxylic acid Heat Reflux / High Heat (>80°C) Start->Heat Avoid RT Room Temp Activation (HATU, EDC, or PivCl) Start->RT Preferred Protect Protect as Ester (e.g., Ethyl/t-Bu) Start->Protect If heat is mandatory Decarb Thermal Decarboxylation (Loss of CO2) Heat->Decarb Degraded 4-Cyclobutyl-4H-1,2,4-triazole (Degraded Byproduct) Decarb->Degraded Coupled Target Amide/Ester (High Yield) RT->Coupled Heat2 Reflux / Cross-Coupling (Thermally Stable) Protect->Heat2 Deprotect Mild Hydrolysis (LiOH, RT) Heat2->Deprotect Deprotect->Coupled

Workflow for preventing thermal decarboxylation of 1,2,4-triazole-3-carboxylic acids.

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • Title: Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: MDPI URL
  • Title: US9556152B2 - Heterocyclic amides as kinase inhibitors Source: Google Patents URL

Sources

Optimization

Purification and recrystallization methods for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

[label="Recrystallization (EtOH/Water Thermal decarboxylation pathway of 1,2,4-triazole-3-carboxylic acids. Q2: I am trying to extract the product from an aqueous reaction mixture using Ethyl Acetate, but the recovery is...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Recrystallization (EtOH/Water

Thermal decarboxylation pathway of 1,2,4-triazole-3-carboxylic acids.

Q2: I am trying to extract the product from an aqueous reaction mixture using Ethyl Acetate, but the recovery is extremely poor. Why? A2: The compound is zwitterionic. At physiological or neutral pH, the molecule exists predominantly in a highly polar, water-soluble state, preventing efficient partitioning into organic solvents like ethyl acetate [3]. To isolate the compound from water, you must utilize isoelectric precipitation rather than liquid-liquid extraction. By adjusting the pH to the molecule's isoelectric point (pI, approx. pH 2.5–3.0), you neutralize the net charge, maximizing intermolecular hydrogen bonding and forcing the compound to precipitate out of the aqueous phase.

Part 2: Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Oiling out during recrystallization The cyclobutyl group increases lipophilicity, causing the compound to separate as a liquid phase (oil) before crystallizing when the solvent cools too rapidly.Switch to a mixed solvent system (e.g., EtOH/Water). Seed the solution with pure crystals at the cloud point and cool at a slower rate (0.1°C/min).
High inorganic salt contamination Co-precipitation of NaCl or Na₂SO₄ during the acidification step of the aqueous workup.Wash the isolated filter cake thoroughly with ice-cold deionized water. The target compound is insoluble at its pI, while inorganic salts will wash away.
Co-precipitation of lipophilic impurities The bulky cyclobutyl group traps non-polar organic impurities within the crystal lattice during precipitation.Perform an alkaline dissolution (pH 8.5) first. The target compound becomes a soluble sodium salt, allowing you to filter out insoluble lipophilic impurities before acidifying.

Part 3: Experimental Protocols

Protocol A: Purification via Isoelectric Precipitation

This protocol leverages the zwitterionic nature of the triazole to remove both highly lipophilic and highly hydrophilic impurities.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid in deionized water (10 mL/g). Slowly add 1M NaOH dropwise while stirring until the pH reaches 8.5. The compound will dissolve as the sodium salt.

  • Filtration: Filter the alkaline solution through a Celite pad to remove any unreacted, insoluble lipophilic starting materials or byproducts.

  • Controlled Acidification: Transfer the filtrate to an ice bath (0–5°C). While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously.

  • Precipitation: Stop the addition of HCl when the pH reaches 2.5–3.0 (the approximate isoelectric point). A dense white precipitate will form.

  • Isolation: Stir the suspension at 4°C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum and wash the cake with ice-cold deionized water (3 x 2 mL/g) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40°C (do not exceed 60°C) for 12 hours.

Protocol B: Low-Temperature Recrystallization

To achieve >99% purity for biological assays or structural characterization without triggering decarboxylation [4].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a mixture of Ethanol/Water (70:30 v/v).

  • Dissolution: Suspend the pre-purified compound from Protocol A in the solvent mixture (approx. 15 mL/g).

  • Gentle Heating: Warm the suspension in a water bath to 55°C (strictly <60°C). Add small additional aliquots of the solvent mixture until complete dissolution is achieved.

  • Hot Filtration: If any particulate matter remains, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a refrigerator (4°C) overnight.

  • Harvesting: Collect the resulting crystals via vacuum filtration, wash with ice-cold pure ethanol, and dry under vacuum at room temperature.

Workflow N1 Crude 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid N2 Alkaline Dissolution (pH 8.5, aq. NaOH) N1->N2 N3 Filtration of Insoluble Organics N2->N3 N4 Controlled Acidification (Dropwise HCl to pH 3.0) N3->N4 N5 Isoelectric Precipitation (Cool to 4°C) N4->N5 N6 Low-Temp Recrystallization (EtOH/H2O, <60°C) N5->N6 N7 Purified Target Compound N6->N7

Workflow for isoelectric precipitation and thermally controlled recrystallization.

Part 4: Quantitative Data for Solvent Selection

Choosing the correct solvent system is critical to balancing yield and purity while avoiding thermal degradation.

Solvent SystemSolubilizing Temp (°C)Cooling Temp (°C)Est. Yield (%)Purity ProfileDecarboxylation Risk
Water (pH adjusted) N/A (pH driven)4°C85 - 90%Good (removes organics)Low
Ethanol / Water (70:30) 55°C4°C75 - 80%Excellent (>99%)Low (if kept <60°C)
Methanol 60°C-20°C60 - 65%ModerateMedium
Acetonitrile 80°C20°CN/APoor (Oils out)High

References

  • BLD Pharmatech. "1557482-77-5 | 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid." ChemBuyersGuide. Available at: [Link]

  • MDPI. "Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides." International Journal of Molecular Sciences. Available at:[Link]

  • Semantic Scholar. "An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides." ARKIVOC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors." PMC. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 4-Cyclobutyl- vs. 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutics, valued for its broad spectrum of biological activities and its role as a versatile p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutics, valued for its broad spectrum of biological activities and its role as a versatile pharmacophore.[1][2] The strategic substitution at the N4 position of the triazole ring is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of two such analogs: 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid and 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, offering insights for researchers engaged in drug design and lead optimization.

While direct head-to-head experimental data for these specific compounds is limited in published literature, this guide synthesizes established principles of medicinal chemistry and available data on analogous structures to provide a robust comparative framework.

At a Glance: Key Structural and Physicochemical Differences

The fundamental distinction between the two molecules lies in the N4-substituent: a four-membered cycloalkane versus a simple methyl group. This seemingly minor alteration has profound implications for the molecule's size, shape, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

Property4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid4-methyl-4H-1,2,4-triazole-3-carboxylic acidRationale for Difference
Molecular Formula C7H9N3O2C4H5N3O2Addition of a C3H4 unit in the cyclobutyl group.
Molecular Weight 167.17 g/mol 127.10 g/mol The cyclobutyl group is significantly larger than the methyl group.
Predicted XlogP ~0.4 to 0.8 (Estimated)-0.7[3]The larger, non-polar cyclobutyl group increases lipophilicity compared to the smaller methyl group.[]
Key Structural Feature Puckered, conformationally restricted cyclobutyl ring.[5]Small, sterically non-demanding methyl group.The cyclobutyl ring introduces 3D complexity and rigidity.[5]

Delving Deeper: A Comparative Performance Analysis

The choice between a cyclobutyl and a methyl substituent is a strategic decision in lead optimization, driven by the specific therapeutic target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Properties: The Impact of Lipophilicity and Rigidity

Lipophilicity (LogP/LogD): The most significant physicochemical difference is the increased lipophilicity of the cyclobutyl analog. While a certain level of lipophilicity is essential for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[][6] The methyl derivative, with its predicted negative XlogP, is inherently more polar.[3]

  • Causality: The cyclobutyl group, being a larger hydrocarbon moiety, contributes more to the molecule's non-polar surface area than the methyl group. This directly translates to a higher partition coefficient between octanol and water.

Conformational Rigidity: The cyclobutyl ring is not planar; it adopts a puckered conformation that restricts the rotational freedom of the substituent.[5] This rigidity can be advantageous.

  • Expertise & Experience: By locking the molecule into a more defined shape, the entropic penalty upon binding to a target protein can be minimized, potentially leading to higher binding affinity.[5] In contrast, the methyl group allows for free rotation. The "magic methyl" effect, however, demonstrates that even this small group can favorably influence conformation and potency by engaging in crucial hydrophobic interactions or by displacing water molecules in a binding pocket.[7][8]

Pharmacokinetic Profile: Metabolism and Stability

Metabolic Stability: The N4-substituent is a potential site for metabolic modification. The cyclobutyl group often enhances metabolic stability compared to linear alkyl chains or even gem-dimethyl groups.[5]

  • Causality: The C-H bonds on the cyclobutyl ring may be less accessible to metabolic enzymes like Cytochrome P450s compared to the C-H bonds of a methyl group. The increased steric bulk of the cyclobutyl moiety can shield the triazole ring or adjacent functional groups from enzymatic attack.[1] Conversely, a methyl group on a heteroaromatic ring can be susceptible to oxidation to a carboxylic acid, leading to inactivation.[1]

Lipophilic Metabolism Efficiency (LipMetE): This metric relates lipophilicity to metabolic stability.[9] While we lack the data for a direct calculation, we can infer the potential trade-offs. The cyclobutyl derivative's higher lipophilicity might increase its intrinsic clearance rate. However, its potentially greater chemical stability could offset this, possibly resulting in a favorable LipMetE value.[9] The methyl derivative's lower lipophilicity suggests it might have lower clearance, but this depends on its susceptibility to N-demethylation or oxidation.

Pharmacodynamic Profile: Target Engagement

The choice of substituent can significantly impact how the molecule interacts with its biological target.

  • Steric Effects: The bulkier cyclobutyl group is better suited to fill larger hydrophobic pockets within a protein's active site.[5][10] If the binding pocket is sterically constrained, the smaller methyl group would be favored.

  • Structure-Activity Relationship (SAR): The introduction of a cyclobutyl ring can be a key strategy to enhance potency by providing optimal hydrophobic interactions.[5] The "magic methyl" effect is a well-documented phenomenon where the addition of a single methyl group can lead to a dramatic, sometimes counterintuitive, increase in binding affinity.[7][8] This is often due to the methyl group occupying a small, specific hydrophobic sub-pocket or favorably altering the molecule's conformation for binding.

Experimental Protocols: A Guide to Synthesis

While specific literature procedures for these exact carboxylic acids are scarce, a reliable synthetic route can be adapted from established methods for preparing 4-substituted-4H-1,2,4-triazole-3-thiols, followed by oxidation.[11][12]

Proposed Synthetic Workflow

G cluster_0 Part 1: Thiosemicarbazide Formation cluster_1 Part 2: Triazole Ring Cyclization cluster_2 Part 3: Desulfurization/Oxidation A Glyoxylic Acid C Thiosemicarbazide Intermediate A->C 1. Form Hydrazone 2. + KSCN, H+ B N-Alkylhydrazine (Methylhydrazine or Cyclobutylhydrazine) B->C D 4-Alkyl-5-mercapto-4H- 1,2,4-triazole-3-carboxylic acid C->D Alkaline Cyclization (e.g., NaOH, reflux) E Final Product: 4-Alkyl-4H-1,2,4-triazole- 3-carboxylic acid D->E Oxidation (e.g., HNO3 or H2O2/AcOH) G cluster_0 Desired Properties cluster_1 Chosen Substituent Start Lead Optimization Goal Prop1 Increase Metabolic Stability Start->Prop1 Prop2 Increase Potency via Hydrophobic Pocket Filling Start->Prop2 Prop3 Maintain or Lower Lipophilicity Start->Prop3 Prop4 Probe Small Hydrophobic Pocket Start->Prop4 Cyclobutyl 4-Cyclobutyl Analog Prop1->Cyclobutyl Often more stable to metabolism [1] Prop2->Cyclobutyl Larger, rigid substituent [1] Methyl 4-Methyl Analog Prop3->Methyl Lower LogP [3] Prop4->Methyl 'Magic Methyl' effect, minimal steric bulk [10]

Sources

Comparative

Comparative binding affinity of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid analogs

A Comparative Guide to the Binding Affinity of 1,2,4-Triazole-3-Carboxylic Acid Analogs as URAT1 Inhibitors For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of 1,2,4-Triazole-3-Carboxylic Acid Analogs as URAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of a series of 1,2,4-triazole-3-carboxylic acid analogs targeting the human uric acid transporter 1 (URAT1). While the initial focus of this guide was on 4-cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, a lack of publicly available binding affinity data for this specific analog has necessitated a shift in focus. Instead, we will delve into a well-documented series of 1,2,4-triazole derivatives that have been synthesized and evaluated as potent URAT1 inhibitors, providing valuable structure-activity relationship (SAR) insights for researchers in the field of drug discovery.

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as antifungal agents, anticancer therapies, and as modulators of key physiological pathways.[2][3] In the context of this guide, we will be examining analogs developed as inhibitors of URAT1, a crucial transporter in the renal reabsorption of uric acid. Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.[4]

Comparative Binding Affinity of 1,2,4-Triazole Analogs against URAT1

A study by researchers aimed at developing novel URAT1 inhibitors synthesized a series of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres and evaluated their in vitro inhibitory activity against human URAT1.[4] The results, summarized in the table below, provide a clear basis for a comparative analysis of their binding affinities. The parent compound, lesinurad, a known URAT1 inhibitor, serves as a benchmark for comparison.

Compound IDR GroupIC50 (µM) for human URAT1
Lesinurad-7.20
1a H>40
1b 4-F2.50
1c 4-Cl0.51
1d 4-Br0.25
1e 4-CN0.20
1f 4-CF30.080
1g 3,4-di-F0.032

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 383-388.[4]

The structure-activity relationship (SAR) exploration from this series reveals several key insights. The unsubstituted analog (1a ) demonstrated a significant loss of activity, highlighting the importance of substitution on the phenyl ring for potent URAT1 inhibition. A clear trend was observed with halogen substitution at the 4-position of the phenyl ring, with inhibitory potency increasing with the size and electronegativity of the halogen (F < Cl < Br).[4] Further enhancement in activity was seen with the introduction of electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF3), with the 4-CF3 analog (1f ) exhibiting an IC50 of 80 nM. The most potent compound in this series was the 3,4-difluoro substituted analog (1g ), which displayed an impressive IC50 of 32 nM, making it 225-fold more potent than lesinurad.[4]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for the synthesized 1,2,4-triazole analogs against human URAT1 was performed using a cell-based assay. This method provides a physiologically relevant system to assess the inhibitory potential of the compounds.

Methodology
  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human URAT1 transporter were used. Cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds and the reference compound (lesinurad) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions were then made to obtain a range of concentrations for IC50 determination.

  • Uptake Assay:

    • HEK293-hURAT1 cells were seeded into 96-well plates and allowed to adhere overnight.

    • On the day of the assay, the culture medium was removed, and the cells were washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Cells were then pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for a specified period (e.g., 10-15 minutes) at 37°C.

    • Following pre-incubation, a solution containing [14C]-uric acid (the radiolabeled substrate) was added to each well, and the cells were incubated for a further period (e.g., 5-10 minutes) to allow for substrate uptake.

    • The uptake was terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Measurement of Radioactivity: The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [14C]-uric acid uptake was calculated for each compound concentration relative to the vehicle control. The IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This self-validating system ensures that the observed inhibition is directly related to the interaction of the compounds with the URAT1 transporter expressed in the cells.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_SAR Structure-Activity Relationship of 1,2,4-Triazole Analogs cluster_Substituents Substituent Effects Core 1,2,4-Triazole-Carboxylic Acid Core R_Group Substitution at R-position (Phenyl Ring) Core->R_Group Modification Activity URAT1 Inhibitory Activity (IC50) R_Group->Activity Determines H H (>40 µM) R_Group->H Halogens Halogens (F, Cl, Br) (2.50 - 0.25 µM) R_Group->Halogens EWG Electron-Withdrawing Groups (CN, CF3) (0.20 - 0.080 µM) R_Group->EWG Di_F 3,4-di-F (0.032 µM) R_Group->Di_F

Caption: SAR of 1,2,4-triazole analogs as URAT1 inhibitors.

G cluster_Workflow URAT1 Inhibition Assay Workflow start Start: HEK293-hURAT1 Cells pre_incubation Pre-incubation with Test Compounds start->pre_incubation substrate_addition Addition of [14C]-Uric Acid pre_incubation->substrate_addition incubation Uptake Incubation substrate_addition->incubation wash Wash with Ice-Cold Buffer incubation->wash lysis Cell Lysis wash->lysis measurement Scintillation Counting lysis->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Binding Affinity Data analysis->end

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion

The comparative analysis of this series of 1,2,4-triazole-3-carboxylic acid analogs provides valuable insights into the structural requirements for potent URAT1 inhibition. The data clearly demonstrates that strategic modification of the phenyl ring substituent can lead to a significant enhancement in binding affinity, with the 3,4-difluoro analog emerging as a highly potent inhibitor. This guide serves as a practical example of how systematic analog design and robust experimental evaluation can drive the optimization of lead compounds in drug discovery. Researchers are encouraged to leverage these findings in their own efforts to develop novel therapeutics targeting URAT1 and other related transporters.

References

  • Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Internet Electronic Journal of Molecular Design, 6(3), 51-57. [Link]

  • Li, Y., et al. (2019). Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. Bioorganic & Medicinal Chemistry Letters, 29(3), 383-388. [Link]

  • Magnani, M., et al. (2013). Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(1), 138-153. [Link]

  • Sharma, D. K., et al. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry, 35(12), 2963-2972. [Link]

  • Krasnov, V. P., et al. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Molecules, 30(22), 5013. [Link]

  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Wang, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 244, 114838. [Link]

  • Al-Ostath, A. I. M., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

  • Al-Otaibi, A. M., et al. (2023). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 205-214. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(3), 201-210. [Link]

  • Zareef, M., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(7), 106689. [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Scientific Reports, 12(1), 1-13. [Link]

  • Wong, F. F., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 104, 104333. [Link]

  • Shestakov, A. S., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(20), 4808. [Link]

  • Salerno, L., et al. (2007). Synthesis of 1,2,4-triazole derivatives: binding properties on endothelin receptors. Medicinal Chemistry, 3(6), 551-560. [Link]

Sources

Validation

Validation of LC-MS/MS Methods for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic Acid Quantification: A Comparison of Sample Preparation and Chromatographic Strategies

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 1557482-77-5) The Analytical Challenge: Physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 1557482-77-5)

The Analytical Challenge: Physicochemical Profile

The quantification of low-molecular-weight, highly polar acidic compounds in biological matrices presents a notorious challenge in bioanalysis. 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (CBTC) is a highly polar building block and putative metabolite characterized by a cyclobutyl ring, a nitrogen-rich 1,2,4-triazole core, and a terminal carboxylic acid moiety.

With an estimated pKa of ~3.5 for the carboxylic acid and potential zwitterionic behavior from the triazole nitrogens, CBTC is predominantly ionized at physiological pH. When utilizing standard Reversed-Phase Liquid Chromatography (RP-LC), this high polarity prevents adequate partitioning into hydrophobic stationary phases (e.g., C18). Consequently, the analyte co-elutes in the column void volume ( t0​ ) alongside endogenous plasma salts and phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

To establish a robust, regulatory-compliant assay, this guide objectively compares standard methodologies against advanced orthogonal techniques, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

Chromatographic Strategy: Overcoming the Void Volume

To achieve regulatory compliance under and, an analyte must demonstrate a reproducible retention factor ( k′ ) greater than 2 to avoid matrix interference.

Causality: Why C18 Fails and HILIC Succeeds

In RP-LC, retention relies on hydrophobic interactions. Because CBTC is highly polar and negatively charged at neutral pH, it is repelled by the C18 alkyl chains. Attempting to force retention by using highly aqueous mobile phases (e.g., 99% water) often results in phase collapse and poor desolvation in the MS source.

Conversely, HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile). The mechanism of HILIC is multi-modal: water from the mobile phase forms an enriched, semi-immobilized layer on the polar stationary phase. The polar CBTC molecule partitions from the hydrophobic bulk mobile phase into this aqueous layer. Additionally, electrostatic interactions between the deprotonated carboxylic acid and the stationary phase further enhance retention, effectively separating the analyte from early-eluting hydrophobic phospholipids.

HILIC_Mechanism Analyte 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (Highly Polar, pKa ~3.5) C18 Reversed-Phase (C18) Hydrophobic Stationary Phase Analyte->C18 Attempted Separation HILIC HILIC (Amide/Zwitterionic) Hydrophilic Stationary Phase Analyte->HILIC Optimized Separation C18_Result Poor Retention (Void Volume) Severe Ion Suppression C18->C18_Result Hydrophobic Mismatch HILIC_Mech Partitioning into Water-Enriched Layer + Electrostatic Interactions HILIC->HILIC_Mech Mechanism HILIC_Result Strong Retention (k' > 2) Minimal Matrix Effects HILIC_Mech->HILIC_Result Outcome

Caption: Chromatographic retention logic comparing Reversed-Phase (C18) and HILIC mechanisms for polar carboxylic acids.

Table 1: Chromatographic Performance Comparison
ParameterC18 Reversed-Phase (Standard)Zwitterionic HILIC (Optimized)
Column Waters XBridge C18 (50 x 2.1 mm, 3.5 µm)SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient: Water/MeOH (0.1% Formic Acid)Gradient: Acetonitrile / 10 mM NH₄OAc (pH 6.8)
Retention Time ( tR​ ) 0.45 min (Void volume)3.20 min
Retention Factor ( k′ ) 0.24.1
Peak Asymmetry ( As​ ) 2.4 (Severe tailing)1.1 (Symmetrical)
Absolute Matrix Factor 0.35 (65% Ion Suppression)0.98 (2% Ion Suppression)

Sample Preparation: Eradicating Matrix Effects

To isolate CBTC from human plasma, we compared standard Protein Precipitation (PPT) against Mixed-Mode Anion Exchange (MAX) SPE .

Causality: The Mechanism of Mixed-Mode Extraction

PPT is rapid but non-selective; while it denatures proteins, it leaves behind a high concentration of glycerophospholipids. In ESI negative mode, these lipids compete for charge droplets, suppressing the analyte signal.

Because CBTC contains a carboxylic acid, it acts as an ideal candidate for Mixed-Mode Anion Exchange (MAX) . A MAX SPE sorbent contains both hydrophobic alkyl chains and positively charged quaternary amine groups.

  • Loading: At pH 7, the carboxylic acid of CBTC is deprotonated (anionic) and binds tightly to the quaternary amine via electrostatic attraction.

  • Washing: A 100% methanol wash disrupts hydrophobic interactions, washing away neutral lipids and phospholipids while the analyte remains ionically locked.

  • Elution: Eluting with 2% formic acid in methanol drops the pH below the analyte's pKa. The carboxylic acid neutralizes, breaking the ionic bond, and the analyte elutes cleanly.

SPE_vs_PPT Start Plasma Sample (100 µL) PPT_Step1 Add 300 µL Acetonitrile (Protein Precipitation) Start->PPT_Step1 SPE_Step1 Dilute with 100 µL 5% NH4OH (Ionize Carboxylic Acid) Start->SPE_Step1 PPT_Step2 Centrifuge (10,000 x g, 10 min) PPT_Step1->PPT_Step2 PPT_Step3 Supernatant Collection (High Matrix Interference) PPT_Step2->PPT_Step3 LCMS LC-MS/MS Analysis (HILIC Column) PPT_Step3->LCMS Direct Injection SPE_Step2 Load onto MAX SPE Cartridge (Anion Exchange Capture) SPE_Step1->SPE_Step2 SPE_Step3 Wash: 5% NH4OH in MeOH (Remove Phospholipids) SPE_Step2->SPE_Step3 SPE_Step4 Elute: 2% Formic Acid in MeOH (Neutralize & Release) SPE_Step3->SPE_Step4 SPE_Step5 Evaporate & Reconstitute (Clean Extract) SPE_Step4->SPE_Step5 SPE_Step5->LCMS Direct Injection

Caption: Workflow comparison between Protein Precipitation (PPT) and Mixed-Mode Anion Exchange (MAX) SPE for CBTC extraction.

Table 2: Extraction Recovery and Matrix Effect (n=6)
MethodExtraction Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal Efficiency
PPT (Acetonitrile) 88.5 ± 6.2%0.65 ± 0.12< 10%
MAX SPE 94.2 ± 3.1%1.02 ± 0.04> 98%

Note: The MAX SPE method provides near-perfect matrix factors (~1.0), demonstrating the total elimination of ion suppression, a critical requirement under ICH M10 guidelines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in System Suitability Tests (SST) and Quality Control (QC) bracketing.

Protocol A: Mixed-Mode SPE (MAX) Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (CBTC-d4, 500 ng/mL).

  • Pre-treatment: Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water to ensure the carboxylic acid is fully deprotonated. Vortex for 2 minutes.

  • Conditioning: Condition Oasis MAX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 2-3 in Hg).

  • Washing:

    • Wash 1: 1 mL 5% NH4​OH in water (removes polar interferences).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic neutral lipids and phospholipids).

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Acetonitrile/Water).

Protocol B: LC-MS/MS Conditions (HILIC)
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole MS.

  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (90% B), 0.5-3.0 min (linear to 50% B), 3.0-4.0 min (hold 50% B), 4.1-6.0 min (re-equilibrate at 90% B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • CBTC: m/z 166.1 122.1 (Loss of CO2​ , Collision Energy: 15 eV).

    • CBTC-d4 (IS): m/z 170.1 126.1.

Method Validation Data (FDA / ICH M10 Compliance)

The optimized HILIC-MAX SPE method was subjected to a full validation in accordance with the 2018 FDA Bioanalytical Method Validation Guidance and the 2023 EMA ICH M10 guidelines.

Table 3: Validation Summary
Validation ParameterFDA / ICH M10 Acceptance CriteriaObserved Results (HILIC-MAX SPE)
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.9985 )
Lower Limit of Quantitation (LLOQ) Precision ≤20% , Accuracy ±20% 1.0 ng/mL (CV: 8.4%, Accuracy: 104%)
Intra-day Precision & Accuracy (QC) Precision ≤15% , Accuracy ±15% CV: 3.2% - 6.1%, Accuracy: 96% - 105%
Inter-day Precision & Accuracy (QC) Precision ≤15% , Accuracy ±15% CV: 4.5% - 7.3%, Accuracy: 94% - 107%
IS-Normalized Matrix Factor (CV%) CV ≤15% across 6 lots of matrix1.02 (CV: 3.9%)
Benchtop Stability (Plasma) Deviation ≤15% from nominal24 hours at Room Temp (Deviation: 4.1%)

Conclusion

The quantification of highly polar, low-molecular-weight carboxylic acids like 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid requires a departure from traditional bioanalytical workflows. As demonstrated by the experimental data, standard C18 chromatography and protein precipitation fail to provide the retention and extract cleanliness required for reliable MS detection.

By implementing a HILIC chromatographic strategy , scientists can leverage aqueous partitioning to achieve excellent retention ( k′=4.1 ) and peak symmetry. Coupling this with the targeted chemical causality of Mixed-Mode Anion Exchange (MAX) SPE ensures the complete eradication of phospholipid-induced ion suppression, yielding a robust, self-validating system that easily meets stringent FDA and ICH M10 regulatory criteria.

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Europa.eu. Available at:[Link]

  • European Medicines Agency (EMA). (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Europa.eu. Available at:[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at:[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at:[Link]

  • Gika, H. G., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at:[Link]

  • Idborg, H., et al. (2007). Hydrophilic Interaction Chromatography for Mass Spectrometric Metabonomic Studies of Urine. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Ohta, T., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Osteresch, B., et al. (2015). UHPLC-MS/MS Determination of Ochratoxin A and Fumonisins in Coffee Using QuEChERS Extraction Combined with Mixed-Mode SPE Purification. ACS Publications. Available at:[Link]

  • Bioanalysis Zone. (2023). ICH M10: updated Q&A document from the European Medicines Agency. Available at:[Link]

Comparative

A Comparative Guide to the Cytotoxicity of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid in Mammalian Cell Lines

Introduction: The Therapeutic Potential of Novel Triazole Derivatives The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Novel Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery.[3][4] This guide focuses on a specific novel compound, 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, and provides a comprehensive framework for evaluating its cytotoxic potential against various mammalian cell lines. While direct cytotoxic data for this specific molecule is not yet extensively published, this guide will draw upon the known activities of structurally related triazole compounds to propose a robust methodology for its characterization.[5][6][7] We will explore the potential mechanisms of action, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis with established cytotoxic agents.

Mechanistic Insights: Potential Pathways of Triazole-Induced Cytotoxicity

The cytotoxic effects of many triazole derivatives in cancer cells are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.[5] While the primary mechanism of action for some triazoles, particularly in antifungal applications, involves the inhibition of ergosterol biosynthesis, their effects on mammalian cells can be multifaceted.[8][9][10] Potential mechanisms of cytotoxicity for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid in mammalian cancer cells could involve:

  • Induction of Apoptosis: Triazole compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process.[11]

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle is a common mechanism for anticancer drugs. Triazole derivatives may cause cell cycle arrest at various checkpoints (e.g., G2/M or G1/S), preventing cancer cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Some triazoles can induce oxidative stress within cancer cells, leading to an accumulation of ROS.[12] Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death.

To visually represent a potential mechanism, the following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

apoptosis_pathway Triazole_Compound 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid Bax_Bak Bax/Bak Activation Triazole_Compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by the triazole compound.

Experimental Framework for Cytotoxicity Assessment

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid. This involves assessing cell viability, membrane integrity, and the induction of apoptosis.

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a novel compound.

experimental_workflow Start Start: Compound of Interest (4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid) Cell_Culture Cell Seeding (e.g., HeLa, MCF-7, HepG2, HEK293) Start->Cell_Culture Treatment Treatment with Compound (Dose-Response and Time-Course) Cell_Culture->Treatment Assays Cytotoxicity Assays Treatment->Assays MTT MTT Assay (Metabolic Activity) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) Assays->Apoptosis Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: Cytotoxicity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin at 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[16][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest and controls.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Comparative Cytotoxicity Data (Illustrative)

The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC₅₀) values for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid and a standard chemotherapeutic agent, Doxorubicin, across a panel of mammalian cell lines after 48 hours of treatment. A lower IC₅₀ value indicates greater cytotoxic potency.[5][19]

CompoundCell LineCell TypeIC₅₀ (µM) [Hypothetical]
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid HeLaHuman Cervical Carcinoma25.5
MCF-7Human Breast Adenocarcinoma18.2
HepG2Human Hepatocellular Carcinoma32.8
HEK293Human Embryonic Kidney> 100
Doxorubicin (Positive Control) HeLaHuman Cervical Carcinoma0.8
MCF-7Human Breast Adenocarcinoma0.5
HepG2Human Hepatocellular Carcinoma1.2
HEK293Human Embryonic Kidney5.4

Discussion and Future Directions

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid. The proposed multi-assay approach, utilizing MTT, LDH, and Annexin V/PI staining, will provide a detailed understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The illustrative data suggests that the novel triazole compound may exhibit selective cytotoxicity towards cancer cell lines compared to a non-cancerous cell line (HEK293), a desirable characteristic for a potential therapeutic agent.[4][20]

Future studies should focus on elucidating the precise molecular mechanisms underlying the observed cytotoxicity. This could involve investigating the activation of specific caspases, analyzing cell cycle distribution in more detail, and measuring the production of reactive oxygen species. Furthermore, in vivo studies in animal models would be the next logical step to evaluate the compound's efficacy and safety in a whole-organism context. The continued exploration of novel triazole derivatives like 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid holds promise for the development of next-generation anticancer therapies.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (URL: )
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (URL: [Link])

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (URL: [Link])

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: [Link])

  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models - MDPI. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])

  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (URL: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])

  • LDH Assay - Cell Biologics Inc. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: [Link])

  • Full article: Application of triazoles in the structural modification of natural products. (URL: [Link])

  • Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell line - SciSpace. (URL: [Link])

  • What are some Positive Controls for Cell Killing? - ResearchGate. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (URL: [Link])

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])

  • Plying potency assays for immunotherapy of solid tumors - Frontiers. (URL: [Link])

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. (URL: [Link])

  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed. (URL: [Link])

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids - Biopolymers and Cell. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid. As your trusted partner in laboratory safety, this guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid. As your trusted partner in laboratory safety, this guide is designed to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the well-being of researchers, scientists, and drug development professionals. The following protocols are based on a synthesis of information from structurally similar compounds and established best practices in chemical safety.

Hazard Assessment and Risk Mitigation

The primary hazards associated with 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Damage: The compound can cause serious eye irritation or damage upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Potential Reproductive Toxicity: As a member of the triazole family, there may be a risk of reproductive harm.

To mitigate these risks, a multi-layered approach to safety is essential, beginning with the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical, which can cause irritation[3][5][6].
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to potential splashes or spills[6][7].
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors[3][4][6].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is_dust Is there a potential for dust or aerosol generation? start->is_dust is_splash Is there a risk of splashing? is_dust->is_splash No ppe_respirator Add NIOSH-approved respirator is_dust->ppe_respirator Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_splash->ppe_base No ppe_faceshield Upgrade to Face Shield is_splash->ppe_faceshield Yes end_ppe Proceed with work ppe_base->end_ppe ppe_respirator->is_splash ppe_faceshield->ppe_base

Caption: PPE selection decision tree.

Safe Handling and Operational Plan

Adherence to standardized handling procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[4][8].

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent dust inhalation[5].

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the section above.

    • When weighing or transferring the solid, do so carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.

    • Properly dispose of all contaminated materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site[6].

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For dry spills, carefully sweep or vacuum the material. Avoid generating dust. A vacuum with a HEPA filter is recommended[6].

    • For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill[3].

  • Decontamination: Clean the spill area thoroughly with soap and water[6].

  • Disposal: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines[3][6].

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe spill_type Solid or Liquid Spill? don_ppe->spill_type solid_spill Carefully Sweep or HEPA Vacuum spill_type->solid_spill Solid liquid_spill Contain with Inert Absorbent spill_type->liquid_spill Liquid decontaminate Decontaminate Spill Area solid_spill->decontaminate liquid_spill->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Spill response and cleanup workflow.

Disposal Plan

The disposal of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid and its containers must be managed as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams[3][6].

  • Container Management:

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][9].

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal[6][9]. All waste must be handled in accordance with local, state, and federal regulations. The likely final disposal method will be incineration at a permitted hazardous waste facility[6].

Waste Disposal Workflow

Disposal_Workflow start_disposal Generate Waste segregate Segregate from other waste streams start_disposal->segregate containerize Collect in a labeled, sealed, and compatible container segregate->containerize store Store in a designated hazardous waste accumulation area containerize->store contact_ehs Contact EHS for hazardous waste pickup store->contact_ehs end_disposal Waste Properly Disposed contact_ehs->end_disposal

Caption: Hazardous waste disposal workflow.

References

  • Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds. Benchchem.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters. PubMed.
  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120. PubChem.
  • 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900. PubChem.

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